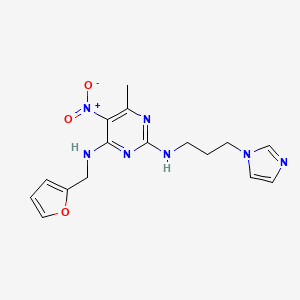

N2-(3-(1H-imidazol-1-yl)propyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The imidazole and pyrimidine rings are aromatic, meaning they have a special stability due to delocalized electrons. The furan ring is a five-membered ring with an oxygen atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the imidazole ring is a common motif in biological molecules and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and nitrogen atoms could affect its solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Reactivity

Novel Synthesis Methods : Research has shown innovative synthesis approaches for related heterocyclic compounds, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which are key structures in various biologically active molecules. These methods facilitate the construction of complex molecular frameworks that are potentially useful in drug discovery and material science (Khalafy, Setamdideh, & Dilmaghani, 2002); (Azimi & Majidi, 2014).

Reactivity and Rearrangements : Certain related compounds exhibit interesting reactivity patterns, such as rearrangements under specific conditions to yield diverse heterocyclic structures. These reactions expand the toolkit for synthesizing novel compounds with potential applications in medicinal chemistry and material science (Abdelhamid, Abdou, & Mahgoub, 1992).

Potential Biological Activities

Antibacterial and Antiprotozoal Properties : Research into derivatives of imidazo[1,2-a]pyridine has revealed compounds with significant antibacterial and antiprotozoal activities. These findings suggest that structurally related compounds might also possess similar biological activities, making them of interest for the development of new therapeutic agents (Saldabol et al., 1977).

Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines, including derivatives with furan substitutions, have shown potent antiprotozoal effects. These compounds have demonstrated high DNA affinity and in vitro efficacy against protozoal pathogens, suggesting potential for treating protozoal infections (Ismail et al., 2004).

Enzyme Inhibition : Analogues of furan-amidines have been evaluated as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. This research highlights the potential for designing enzyme inhibitors based on the structural framework of related compounds, offering pathways for the development of novel therapeutics (Alnabulsi et al., 2018).

Mechanism of Action

Target of Action

Compounds containing animidazole ring are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s known thatimidazole derivatives interact with various biological targets, leading to their wide range of activities . For instance, some imidazole derivatives can inhibit the growth of bacteria by interacting with key proteins involved in bacterial cell division .

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

The wide range of biological activities associated with imidazole derivatives suggests that they can have diverse effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-N-(furan-2-ylmethyl)-2-N-(3-imidazol-1-ylpropyl)-6-methyl-5-nitropyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O3/c1-12-14(23(24)25)15(19-10-13-4-2-9-26-13)21-16(20-12)18-5-3-7-22-8-6-17-11-22/h2,4,6,8-9,11H,3,5,7,10H2,1H3,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTAOLHFISPDOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCCCN2C=CN=C2)NCC3=CC=CO3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2752239.png)

![2,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2752241.png)

![[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate](/img/structure/B2752247.png)

![6-[4-[2-(2,4-Difluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2752249.png)

![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B2752252.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2752255.png)